4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone
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Overview
Description
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with a thiadiazole structure have been found to exhibit antimicrobial activity . .
Biochemical Pathways
Other thiadiazole derivatives have been found to interfere with essential biochemical pathways in microorganisms, leading to their death .
Result of Action
Other thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may disrupt the growth and replication of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with propyl sulfone in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of this compound .
Scientific Research Applications
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone include other thiadiazole derivatives, such as:
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole
- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-5-propylsulfonylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S2/c1-3-4-12(9,10)6-5(2)7-8-11-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTMRWKZICFRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(N=NS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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